molecular formula C30H27Cl2N3O5S B4311113 DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B4311113
M. Wt: 612.5 g/mol
InChI Key: FCIUIFVNXFMSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-amino-1-(3,5-dichlorophenyl)-5-oxo-4-pyridin-3-yl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a quinoline backbone, pyridine, and thiophene rings, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the quinoline backbone, followed by the introduction of the pyridine and thiophene rings. Common reagents used in these reactions include various chlorinated phenyl compounds, pyridine derivatives, and thiophene derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Diethyl 2-amino-1-(3,5-dichlorophenyl)-5-oxo-4-pyridin-3-yl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the compound. Common reagents include halides and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with altered functional groups, while substitution can introduce new side chains or functional groups.

Scientific Research Applications

Diethyl 2-amino-1-(3,5-dichlorophenyl)-5-oxo-4-pyridin-3-yl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Diethyl 2-amino-1-(3,5-dichlorophenyl)-5-oxo-4-pyridin-3-yl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

diethyl 2-amino-1-(3,5-dichlorophenyl)-5-oxo-4-pyridin-3-yl-7-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27Cl2N3O5S/c1-3-39-29(37)24-20(22-8-6-10-41-22)14-21-25(27(24)36)23(16-7-5-9-34-15-16)26(30(38)40-4-2)28(33)35(21)19-12-17(31)11-18(32)13-19/h5-13,15,20,23-24H,3-4,14,33H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIUIFVNXFMSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC(=CC(=C3)Cl)Cl)N)C(=O)OCC)C4=CN=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 2
DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

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